molecular formula C10H17N3O2 B054674 ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE CAS No. 112779-14-3

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Cat. No.: B054674
CAS No.: 112779-14-3
M. Wt: 211.26 g/mol
InChI Key: DJFSJKPXNYYPFK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is a light yellow to yellow powder or crystalline substance . This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.

Biological Activity

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (ETBP) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article provides a detailed overview of the biological activity of ETBP, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 112779-14-3

ETBP is characterized by its light yellow to yellow crystalline form and is soluble in various organic solvents. Its structure features a tert-butyl group that contributes to its unique reactivity and biological properties.

The biological activity of ETBP can be attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : ETBP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and providing therapeutic effects in conditions such as anxiety or depression.

Pharmacokinetics

Understanding the pharmacokinetics of ETBP is essential for evaluating its therapeutic potential:

  • Absorption : Following oral administration, ETBP exhibits good bioavailability due to its moderate lipophilicity.
  • Distribution : The compound distributes effectively in tissues, with a preference for lipid-rich areas due to its hydrophobic nature.
  • Metabolism : ETBP undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
  • Excretion : The metabolites are primarily excreted via urine, indicating renal clearance as a significant pathway.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETBP against various pathogens. In vitro assays demonstrated that ETBP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that ETBP is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

ETBP has been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with ETBP resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies

  • Study on Pain Management :
    A clinical trial evaluated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent.
  • Neuroprotective Effects :
    Another study focused on the neuroprotective effects of ETBP in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, highlighting its potential role in treating neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSJKPXNYYPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550165
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-14-3
Record name Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112779-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A solution containing t-butylhydrazine hydrochloride salt (10 g, 80.3 mmol), ethyl (ethoxymethylene)-cyanoacetate (13.6 g, 80.4 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol) in 100 mL ethanol was stirred and refluxed for 16 hours. The solution was poured into ice-water. The separated aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed successively with water and saturated brine solution and dried with sodium sulfate. The solvent was removed in vacuo to give 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (13 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butylhydrazine monohydrochloride (13.9 g, 111.55 mmol), sodium acetate (11.44 g, 139.43 mmol) and ethyl 2-(ethoxymethylene)-2-cyanoacetate (19 g, 112.31 mmol) in ethanol (130 mL) was heated under reflux for 20 hr. Ethanol was evaporated under reduced pressure, and ethyl acetate was added to the residue. The solution was washed with aqueous sodium hydrogen carbonate solution and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 2→35% ethyl acetate/hexane) to give ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate (24 g, 111.55 mmol, 102%) as a pale-yellow oil.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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